molecular formula C12H18BrP B12523141 (3-Bromophenyl)di(propan-2-yl)phosphane CAS No. 651330-02-8

(3-Bromophenyl)di(propan-2-yl)phosphane

Cat. No.: B12523141
CAS No.: 651330-02-8
M. Wt: 273.15 g/mol
InChI Key: DTDBNXJWBHYYCB-UHFFFAOYSA-N
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Description

(3-Bromophenyl)di(propan-2-yl)phosphane is a tertiary phosphine compound characterized by the presence of a bromine atom on the phenyl ring and two isopropyl groups attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)di(propan-2-yl)phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of 3-bromophenylmagnesium bromide with di(propan-2-yl)chlorophosphine can yield this compound .

Industrial Production Methods

Industrial production of tertiary phosphines like this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of Grignard reagents or other organometallic compounds, followed by purification steps such as distillation or crystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)di(propan-2-yl)phosphane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Coordination: The phosphorus atom can coordinate with transition metals to form metal-phosphine complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as sodium alkoxides or amines can be used for nucleophilic substitution.

    Coordination: Transition metals like palladium, platinum, and rhodium are often used to form metal-phosphine complexes.

Major Products

    Phosphine Oxides: Formed through oxidation reactions.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution.

    Metal-Phosphine Complexes: Formed through coordination with transition metals.

Scientific Research Applications

(3-Bromophenyl)di(propan-2-yl)phosphane has several applications in scientific research:

    Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions and hydrogenation.

    Organic Synthesis: The compound is employed in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of luminescent materials and other advanced materials.

Mechanism of Action

The mechanism by which (3-Bromophenyl)di(propan-2-yl)phosphane exerts its effects is primarily through its role as a ligand in coordination chemistry. The phosphorus atom can donate electron density to transition metals, facilitating various catalytic processes. The bromine atom on the phenyl ring can also participate in further chemical modifications, enhancing the compound’s versatility in synthesis .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups attached to the phosphorus atom.

    Diisopropylphenylphosphine: Similar to (3-Bromophenyl)di(propan-2-yl)phosphane but without the bromine atom.

    Tris(2-methoxyphenyl)phosphine: A tertiary phosphine with methoxy groups on the phenyl rings.

Uniqueness

This compound is unique due to the presence of the bromine atom on the phenyl ring, which allows for further functionalization through substitution reactions. Additionally, the isopropyl groups attached to the phosphorus atom provide steric hindrance, influencing the compound’s reactivity and coordination properties .

Properties

CAS No.

651330-02-8

Molecular Formula

C12H18BrP

Molecular Weight

273.15 g/mol

IUPAC Name

(3-bromophenyl)-di(propan-2-yl)phosphane

InChI

InChI=1S/C12H18BrP/c1-9(2)14(10(3)4)12-7-5-6-11(13)8-12/h5-10H,1-4H3

InChI Key

DTDBNXJWBHYYCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C1=CC(=CC=C1)Br)C(C)C

Origin of Product

United States

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